molecular formula C16H10N2OS2 B3720583 2-[(E)-1,3-benzothiazol-2-yliminomethyl]-1-benzothiophen-3-ol

2-[(E)-1,3-benzothiazol-2-yliminomethyl]-1-benzothiophen-3-ol

Cat. No.: B3720583
M. Wt: 310.4 g/mol
InChI Key: LGIMIKFUCDTYMY-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-1,3-Benzothiazol-2-yliminomethyl]-1-benzothiophen-3-ol is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzothiazole moiety linked to a benzothiophene structure through an iminomethyl group. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-1,3-benzothiazol-2-yliminomethyl]-1-benzothiophen-3-ol typically involves the condensation of 2-aminobenzothiazole with an appropriate aldehyde, followed by cyclization. One common method involves the use of 2-aminobenzothiazole and 2-hydroxybenzaldehyde under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux for several hours.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as scandium triflate can enhance the reaction efficiency and reduce the reaction time . Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-[(E)-1,3-Benzothiazol-2-yliminomethyl]-1-benzothiophen-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the benzothiazole ring, using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Bromine in chloroform, nitric acid in sulfuric acid.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-[(E)-1,3-Benzothiazol-2-yliminomethyl]-1-benzothiophen-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(E)-1,3-benzothiazol-2-yliminomethyl]-1-benzothiophen-3-ol involves its interaction with various molecular targets. In biological systems, the compound can bind to enzymes and receptors, inhibiting their activity. For example, it has been shown to inhibit the activity of certain kinases involved in cancer cell proliferation . The compound’s ability to intercalate into DNA also contributes to its anticancer effects by disrupting DNA replication and transcription processes .

Comparison with Similar Compounds

    2-Aminobenzothiazole: A precursor in the synthesis of 2-[(E)-1,3-benzothiazol-2-yliminomethyl]-1-benzothiophen-3-ol, known for its antimicrobial properties.

    2-Phenylbenzothiazole: Similar in structure but with a phenyl group instead of a benzothiophene, used in organic light-emitting diodes (OLEDs).

    2-Benzothiazolylthiophene: Another related compound with a thiophene ring, investigated for its electronic properties.

Uniqueness: this compound stands out due to its dual benzothiazole and benzothiophene moieties, which confer unique electronic and biological properties. This dual structure allows for versatile applications in both medicinal chemistry and material science, making it a valuable compound for further research and development .

Properties

IUPAC Name

2-[(E)-1,3-benzothiazol-2-yliminomethyl]-1-benzothiophen-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2OS2/c19-15-10-5-1-3-7-12(10)20-14(15)9-17-16-18-11-6-2-4-8-13(11)21-16/h1-9,19H/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGIMIKFUCDTYMY-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C=NC3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=C(S2)/C=N/C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(E)-1,3-benzothiazol-2-yliminomethyl]-1-benzothiophen-3-ol
Reactant of Route 2
2-[(E)-1,3-benzothiazol-2-yliminomethyl]-1-benzothiophen-3-ol
Reactant of Route 3
2-[(E)-1,3-benzothiazol-2-yliminomethyl]-1-benzothiophen-3-ol
Reactant of Route 4
2-[(E)-1,3-benzothiazol-2-yliminomethyl]-1-benzothiophen-3-ol
Reactant of Route 5
2-[(E)-1,3-benzothiazol-2-yliminomethyl]-1-benzothiophen-3-ol
Reactant of Route 6
2-[(E)-1,3-benzothiazol-2-yliminomethyl]-1-benzothiophen-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.